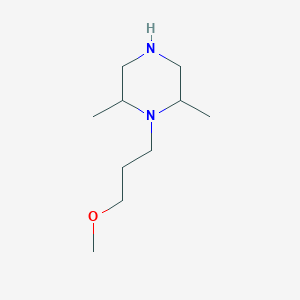

1-(3-Methoxypropyl)-2,6-dimethylpiperazine

Description

1-(3-Methoxypropyl)-2,6-dimethylpiperazine (C10H22N2O) is a substituted piperazine derivative with a molecular weight of 186.29 g/mol . Its stereoisomeric form, (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine, has been synthesized and characterized for pharmaceutical research, with CAS number 1998616-74-2 and SMILES notation COCCCN1C(C)CC(N(C)C)CC1 . The compound features a piperazine core substituted with methyl groups at positions 2 and 6, along with a 3-methoxypropyl side chain. This structure confers unique physicochemical properties, including moderate polarity due to the methoxy group and steric hindrance from the methyl substituents, which influence its biological interactions .

Properties

IUPAC Name |

1-(3-methoxypropyl)-2,6-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-9-7-11-8-10(2)12(9)5-4-6-13-3/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSUQWDRXJRCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1CCCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-2,6-dimethylpiperazine typically involves the reaction of 2,6-dimethylpiperazine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters helps in maintaining high yield and purity. Post-reaction, the compound is purified using techniques like column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-2,6-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Halogenated derivatives or amine-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxypropyl)-2,6-dimethylpiperazine has been explored for its potential therapeutic applications. It serves as a precursor for the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting neurological disorders and cancer.

- Neuropharmacology : The compound is investigated for its effects on neurotransmitter systems, potentially acting as a modulator for serotonin and dopamine receptors.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that modified compounds derived from it can inhibit the growth of HCT-116 and HeLa cells with IC50 values ranging from 0.69 µM to 11 µM.

The biological activity of this compound has been documented in several studies:

- Antimicrobial Properties : Certain derivatives demonstrate antibacterial and antifungal activities. For instance, some derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli.

- Mechanism of Action : The compound's mechanisms involve interactions with specific molecular targets, influencing biochemical pathways through enzyme inhibition or activation.

Case Study 1: Antiproliferative Effects

In a series of experiments assessing the growth inhibition of HCT-116 cells treated with various concentrations of modified this compound derivatives:

- Findings : A dose-dependent decrease in cell viability was observed, with significant nuclear disintegration noted via DAPI staining.

Case Study 2: Antimicrobial Efficacy

A study evaluated the efficacy of certain derivatives against Gram-positive and Gram-negative bacteria:

- Results : The derivatives exhibited significant antimicrobial activity, with MIC values supporting their potential use as antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-2,6-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Steric and Stereochemical Impact: The 2,6-dimethyl configuration introduces steric hindrance, reducing rotational freedom and possibly improving receptor selectivity compared to monosubstituted piperazines .

Key Findings:

- Anticancer Potential: While direct data for the target compound is lacking, structurally related 2,6-dimethylpiperazine derivatives exhibit potent antiproliferative activity (IC50 = 0.16–0.70 µM) against lung, prostate, and breast cancer cell lines . The methoxypropyl substituent may enhance membrane permeability compared to simpler methyl or phenyl derivatives.

- Receptor Binding: Piperazines with aryl substituents (e.g., methoxyphenyl or chlorophenyl) show high affinity for serotonin and dopamine receptors . The target compound’s methoxypropyl group may reduce off-target receptor interactions due to its bulkier, non-aromatic side chain.

Key Insights:

- Synthesis Complexity : The target compound requires multi-step synthesis involving nucleophilic substitution and purification under anhydrous conditions , whereas simpler analogues like 2,6-dimethylpiperazine are synthesized via catalytic amination .

- LogP and Solubility : The methoxypropyl group lowers the LogP compared to ethoxyethyl analogues, suggesting better aqueous compatibility .

Biological Activity

1-(3-Methoxypropyl)-2,6-dimethylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxypropyl substituent at one nitrogen atom and two methyl groups at the 2 and 6 positions of the piperazine ring. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C_{11}H_{18}N_2O

- Molecular Weight : 198.28 g/mol

- CAS Number : [180975-66-0]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperazine structure allows for flexibility and potential binding to multiple sites, which can modulate biological pathways.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like depression or anxiety.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antidepressant Activity

Studies have indicated that piperazine derivatives exhibit antidepressant-like effects. For instance, animal models treated with similar compounds showed increased levels of serotonin and norepinephrine, suggesting a mechanism akin to traditional antidepressants.

Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cells, indicating potential benefits in neurodegenerative diseases.

Data Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Neuroprotection | Reduced oxidative stress | |

| Enzyme inhibition | Modulation of metabolic pathways |

Case Studies

- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry reported that a related piperazine compound exhibited significant antidepressant effects in rodent models. The study noted improvements in behavioral tests such as the forced swim test and tail suspension test, which are standard measures of depressive-like behavior.

- Neuroprotective Effects : Research conducted on neuronal cell lines indicated that treatment with this compound led to a decrease in cell death induced by oxidative stress. This suggests a protective role against neurotoxicity, which is relevant for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.